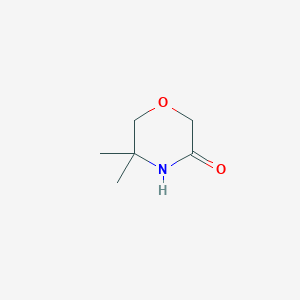

5,5-Dimethylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKITYNQJPXUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Data Summary: 5,5-Dimethylmorpholin-3-one

CAS Number: 127958-62-7

For the Attention of Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

The fundamental chemical and physical properties of 5,5-Dimethylmorpholin-3-one are summarized below. This data is primarily sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 127958-62-7 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Synonyms | 5,5-dimethyl-3-morpholinone | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 4°C | |

| InChI Key | UMKITYNQJPXUST-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a general synthetic route to 5,5-disubstituted morpholin-3-ones can be proposed based on established chemical principles for this class of compounds.

General Synthetic Approach: Cyclocondensation

A plausible and commonly employed method for the synthesis of morpholin-3-ones involves the cyclocondensation of an appropriate amino alcohol with an α-haloacetyl halide or ester. For this compound, the logical precursors would be 2-amino-2-methyl-1-propanol and a chloroacetyl derivative.

Reaction Scheme:

Caption: Generalized synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-amino-2-methyl-1-propanol in a suitable high-boiling point solvent (e.g., DMF, Toluene), a base (e.g., NaH, K₂CO₃) is added under an inert atmosphere.

-

Addition of Acylating Agent: Ethyl chloroacetate is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction: The mixture is heated to reflux for several hours to facilitate the intramolecular cyclization.

-

Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Note: This is a generalized protocol and has not been experimentally validated for this specific compound based on available literature. Optimization of solvent, base, temperature, and reaction time would be necessary.

Spectroscopic and Quantitative Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. For research purposes, it is recommended that these analyses be performed on a purchased or synthesized sample to confirm identity and purity.

Biological Activity and Applications in Drug Development

The morpholine and morpholinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical properties and their presence in numerous bioactive molecules and approved drugs.[2][3] These scaffolds can improve pharmacokinetic properties and provide a versatile framework for interacting with various biological targets.[2][3]

Substituted morpholines are integral components of drugs with a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4]

While there is no specific information on the biological activity or signaling pathway involvement of this compound, its structural motif suggests potential for exploration in drug discovery programs. The gem-dimethyl substitution at the 5-position may influence the compound's metabolic stability and conformational rigidity, which are important considerations in drug design.

Conceptual Role in Drug Discovery Workflow

The diagram below illustrates a conceptual workflow where a novel morpholinone derivative, such as this compound, could be integrated into a drug discovery pipeline.

Caption: Conceptual drug discovery workflow for a morpholinone.

Conclusion

This compound is a commercially available compound belonging to the medicinally significant morpholinone class. While its specific properties and biological activities are not well-documented in the public domain, its structural features suggest it could be a valuable building block for medicinal chemistry and drug discovery efforts. Researchers interested in this compound would need to undertake de novo characterization and biological screening to ascertain its potential.

References

An In-depth Technical Guide to 5,5-Dimethylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Core Physicochemical Properties

Precise experimental values for the melting point, boiling point, solubility, pKa, and logP of 5,5-Dimethylmorpholin-3-one are not available. The following table summarizes the known basic identifiers for the target compound and provides experimental data for a structurally related analog, 3,5-dimethylmorpholine, to offer an estimation of its potential properties.

| Property | This compound | 3,5-Dimethylmorpholine (Analog) |

| CAS Number | 127958-62-7[1] | 123-57-9[2] |

| Linear Formula | C₆H₁₁NO₂[1] | C₆H₁₃NO[2] |

| Molecular Weight | 129.16 g/mol [1] | 115.17 g/mol [2] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in water, ethanol, acetone, and ether[3] |

| pKa | Data not available | Data not available |

| logP | Data not available | Data not available |

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound have not been published. However, general methods for the synthesis of the parent morpholin-3-one and analytical techniques for morpholine derivatives can be adapted.

General Synthesis of Morpholin-3-one (Analog)

A common route to the morpholin-3-one core involves the cyclization of an N-substituted ethanolamine derivative. One published method for the synthesis of the parent morpholin-3-one is as follows:

Reactants:

-

2-Aminoethanol

-

Sodium metal

-

Ethyl chloroacetate

-

Isopropanol

Procedure:

-

To a solution of 2-aminoethanol in isopropanol, sodium metal is added in batches.

-

The reaction mixture is heated to 50 °C and stirred for 5 hours.

-

The resulting solution is cooled to 0 °C.

-

Ethyl chloroacetate is added dropwise at 0 °C.

-

The suspension is then heated to 80 °C and stirred for 2 hours.

-

After the reaction is complete, insoluble impurities are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is recrystallized from an isopropanol/ethyl acetate mixture to yield morpholin-3-one[4].

To synthesize this compound, a similar strategy could theoretically be employed using 2-amino-2-methyl-1-propanol as the starting material.

General Analytical Methods for Morpholine Derivatives

The characterization and quantification of morpholine derivatives are typically achieved using standard analytical techniques.

HPLC is a versatile technique for the separation and analysis of morpholine-containing compounds. A reverse-phase HPLC method can be developed using a C18 column. The mobile phase often consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility[5][6][7]. For compounds lacking a strong chromophore, derivatization may be necessary to enhance UV detection or fluorescence[8][9].

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of morpholine derivatives. The spectra can confirm the presence of the morpholine ring and the substitution pattern[10][11][12]. In many N-substituted morpholines, the morpholine ring adopts a chair conformation at room temperature[10].

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of morpholine derivatives, aiding in their identification and structural characterization. Both low-resolution and high-resolution mass spectrometry can be employed to confirm the elemental composition of the synthesized compounds[13][14][15][16].

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. The morpholine scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including as anticancer, antidepressant, and anti-inflammatory agents[17][18]. For instance, the drug Sonidegib, which contains a 2,6-dimethylmorpholine moiety, acts as a Hedgehog signaling pathway inhibitor[19]. However, without experimental data, the biological role of this compound remains unknown.

Mandatory Visualization

Due to the lack of specific information on signaling pathways for this compound, a diagram illustrating a generalized experimental workflow for the synthesis and purification of a morpholin-3-one derivative is provided below.

Caption: General workflow for the synthesis and analysis of morpholin-3-one derivatives.

References

- 1. This compound | 127958-62-7 [sigmaaldrich.com]

- 2. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]

- 5. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. helixchrom.com [helixchrom.com]

- 7. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. researchgate.net [researchgate.net]

- 9. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. preprints.org [preprints.org]

- 15. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. 3,5-Dimethylmorpholine | 123-57-9 | Benchchem [benchchem.com]

- 19. Sonidegib - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5,5-Dimethylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylmorpholin-3-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its substituted morpholine scaffold. A thorough understanding of its three-dimensional structure and conformational behavior is crucial for predicting its physicochemical properties, receptor interactions, and metabolic stability. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, drawing upon established principles of stereochemistry and spectroscopic analysis of analogous structures. While specific experimental data for this exact molecule is limited in public literature, this guide extrapolates from known data of closely related morpholine and cyclohexane derivatives to provide a robust theoretical framework. This includes a proposed synthetic pathway, predicted spectroscopic data, and a detailed computational analysis of its low-energy conformations.

Molecular Structure

The molecular structure of this compound consists of a six-membered morpholine ring containing an oxygen atom, a nitrogen atom, and a carbonyl group at the 3-position. The key feature of this molecule is the gem-dimethyl substitution at the C5 position.

Systematic Name: this compound Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.16 g/mol

The presence of the gem-dimethyl group at C5 significantly influences the conformational flexibility of the morpholine ring. The carbonyl group at C3 introduces planarity at that segment of the ring and affects the electron distribution within the heterocyclic system.

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain.[1][2][3] The presence of the gem-dimethyl group at the C5 position is expected to further stabilize the chair form by restricting ring inversion.

Chair Conformation

The morpholine ring in this compound is predicted to exist predominantly in a chair conformation. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. Due to the Thorpe-Ingold effect, the gem-dimethyl group at C5 will cause a slight flattening of the chair at that end of the ring, which can influence the relative energies of other substituents.

The primary conformational equilibrium to consider is the orientation of the lone pair on the nitrogen atom and the hydrogen atom attached to it. However, in the context of the morpholin-3-one, the nitrogen is part of an amide linkage, which significantly alters its geometry and conformational preferences. The amide bond (N-C=O) will have a high degree of planar character due to resonance.

Twist-Boat Conformation

While the chair conformation is the most stable, the twist-boat conformation represents a higher-energy local minimum on the potential energy surface.[3][4] The energy barrier for ring inversion from one chair form to another through the twist-boat intermediate is expected to be significant for this substituted morpholine. The twist-boat conformation is generally less stable due to torsional strain and unfavorable flagpole interactions.[4]

The logical relationship for the conformational equilibrium can be visualized as follows:

Predicted Spectroscopic Data

Based on the analysis of related morpholine derivatives, the following spectroscopic data for this compound can be predicted.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methylene protons adjacent to the oxygen and nitrogen atoms, as well as a singlet for the gem-dimethyl groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-H₂ | 4.0 - 4.5 | s |

| C4-H (NH) | 6.0 - 7.5 | br s |

| C6-H₂ | 3.2 - 3.6 | s |

| C5-(CH₃)₂ | 1.1 - 1.3 | s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 65 - 70 |

| C3 (C=O) | 170 - 175 |

| C5 | 35 - 40 |

| C6 | 50 - 55 |

| C5-C H₃ | 25 - 30 |

Experimental Protocols

Proposed Synthesis

A potential synthesis of this compound could involve the reaction of 2-amino-2-methyl-1-propanol with an α-haloacetyl halide, followed by intramolecular cyclization.

Procedure:

-

Acylation: To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) at 0 °C, slowly add chloroacetyl chloride. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamide, is then isolated and purified.

-

Cyclization: The intermediate from step 1 is dissolved in an anhydrous solvent (e.g., tetrahydrofuran), and a strong base (e.g., sodium hydride) is added portion-wise at 0 °C. The reaction mixture is then heated to reflux to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the morpholin-3-one ring. The final product, this compound, is purified by column chromatography or recrystallization.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger sample amount (20-50 mg) and a longer acquisition time are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6]

Computational Modeling

Methodology: Conformational analysis can be performed using computational chemistry software such as Gaussian or Spartan. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common method for geometry optimization and energy calculations of different conformers.[9]

Workflow:

-

Build the initial 3D structures of the chair and twist-boat conformers of this compound.

-

Perform geometry optimization for each conformer to find the lowest energy structure.

-

Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies).

-

Compare the relative energies of the optimized conformers to determine the most stable conformation.

-

From the optimized structures, quantitative data such as bond lengths, bond angles, and dihedral angles can be extracted.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. "Computational Analysis of the Stereoselective Synthesis of Substituted" by Diamond T. Jones [commons.emich.edu]

An In-depth Technical Guide to the Synthesis of 5,5-Dimethylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethylmorpholin-3-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details a robust two-step synthetic pathway, including a complete experimental protocol, quantitative data, and a logical workflow diagram.

Introduction

Morpholin-3-one derivatives are a class of saturated heterocycles that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The incorporation of a gem-dimethyl group at the C5 position can impart unique conformational constraints and metabolic stability to molecules, making this compound a key building block for the synthesis of novel therapeutic agents. This guide outlines a reliable and efficient method for the preparation of this compound, starting from commercially available materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the N-acylation of 2-amino-2-methyl-1-propanol with chloroacetyl chloride to yield the intermediate, N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamide. The second step is a base-mediated intramolecular cyclization of this intermediate to afford the final product.

Experimental Protocols

The following protocols are based on established methodologies for N-acylation and intramolecular cyclization reactions.

Step 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamide

Materials:

-

2-Amino-2-methyl-1-propanol

-

Chloroacetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamide.

-

The crude product can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.

Step 2: Synthesis of this compound

Materials:

-

N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamide

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the crude N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamide (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.2 eq) in water to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the cyclization by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Amino-2-methyl-1-propanol | C4H11NO | 89.14 | Starting Material |

| Chloroacetyl chloride | C2H2Cl2O | 112.94 | Reagent |

| N-(1-hydroxy-2-methylpropan-2-yl)-2-chloroacetamide | C6H12ClNO2 | 179.62 | Intermediate |

| This compound | C6H11NO2 | 129.16 | Final Product |

Table 2: Typical Reaction Parameters and Yields

| Step | Solvent | Base | Temperature | Reaction Time | Typical Yield (%) |

| 1. N-Acylation | Dichloromethane | Triethylamine | 0 °C to rt | 4-6 h | 85-95 |

| 2. Intramolecular Cyclization | Ethanol | Sodium Hydroxide | Reflux | 2-4 h | 70-85 |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts / Peaks |

| 1H NMR (CDCl3) | δ (ppm): ~1.3 (s, 6H, 2 x CH3), ~3.4 (s, 2H, CH2-O), ~4.1 (s, 2H, CH2-C=O), ~6.0-7.0 (br s, 1H, NH) |

| 13C NMR (CDCl3) | δ (ppm): ~24 (2 x CH3), ~55 (C(CH3)2), ~70 (CH2-O), ~50 (CH2-C=O), ~170 (C=O) |

| IR (KBr) | ν (cm-1): ~3300-3400 (N-H stretch), ~2970 (C-H stretch), ~1670 (C=O stretch, amide I), ~1100 (C-O stretch) |

| Mass Spectrometry (EI) | m/z: 129 (M+), 114 (M-CH3)+, 72 (M-C(O)CH2O)+ |

Note: The spectroscopic data presented are predicted values based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound. The described two-step procedure is efficient and utilizes readily available starting materials, making it suitable for both academic research and industrial drug development applications. The provided data and workflow diagrams are intended to facilitate the successful and reproducible synthesis of this important heterocyclic building block.

A Technical Guide to the Spectroscopic Analysis of 5,5-Dimethylmorpholin-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,5-Dimethylmorpholin-3-one is a heterocyclic compound with a morpholine scaffold, a structure of interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in synthetic and analytical applications. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.20 | Singlet | 6H | C(CH₃)₂ |

| ~ 3.40 | Singlet | 2H | O-CH₂ |

| ~ 3.60 | Singlet | 2H | N-CH₂ |

| ~ 6.0-7.0 | Broad Singlet | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 25-30 | C(C H₃)₂ |

| ~ 40-45 | C (CH₃)₂ |

| ~ 50-55 | N-C H₂ |

| ~ 70-75 | O-C H₂ |

| ~ 170-175 | C=O |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H Stretch |

| 2960-2850 | Strong | C-H Stretch (Aliphatic) |

| 1680-1650 | Strong | C=O Stretch (Amide) |

| 1250-1050 | Strong | C-O-C Stretch (Ether) |

| 1200-1020 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 129 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 99 | [M - 2CH₃]⁺ |

| 86 | [M - C₃H₇]⁺ |

| 71 | [M - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[1]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet) in the sample compartment of the IR spectrometer.

-

Record the background spectrum.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[4]

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to generate ions.[6]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6]

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

Caption: General workflow for spectroscopic analysis.

Caption: Predicted fragmentation of this compound.

References

- 1. web.mit.edu [web.mit.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. amherst.edu [amherst.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-Depth Technical Guide to 5,5-Dimethylmorpholin-3-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-Dimethylmorpholin-3-one, a heterocyclic compound belonging to the morpholin-3-one class. Due to a lack of a distinct discovery event in publicly available literature, this document focuses on the probable synthetic routes derived from established methodologies for the synthesis of morpholin-3-one derivatives. This guide details the likely starting materials, a plausible experimental protocol, and the expected chemical transformations. It also compiles available physical and chemical properties and includes necessary diagrams to illustrate the synthetic pathway and experimental workflows. This document serves as a foundational resource for researchers interested in the synthesis and potential applications of this and similar molecules.

Introduction and Historical Context

The specific discovery of this compound is not well-documented in scientific literature. Its history is intrinsically linked to the broader exploration of morpholine and its derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical properties and common presence in a wide range of biologically active compounds.

The synthesis of the parent compound, morpholin-3-one, and its derivatives has been established through several classical organic chemistry reactions. A prevalent method involves the cyclization of a 2-aminoethanol derivative with a suitable two-carbon electrophile, typically a haloacetylating agent. This general strategy allows for the introduction of various substituents on the morpholine ring, leading to a diverse chemical space for drug discovery and other applications.

The synthesis of this compound would logically follow this established pathway, utilizing 2-amino-2-methyl-1-propanol as the key starting material. This precursor contains the requisite gem-dimethyl substitution at the C5 position of the resulting morpholinone ring.

Physicochemical Properties

Quantitative data for this compound is not extensively published in peer-reviewed journals. The following table summarizes available data, primarily sourced from commercial suppliers.

| Property | Value | Reference |

| CAS Number | 127958-62-7 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥98% | |

| InChI | 1S/C6H11NO2/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | [1] |

| InChI Key | UMKITYNQJPXUST-UHFFFAOYSA-N | [1] |

| SMILES | CC1(CNC(=O)CO1)C |

Safety Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This data should be used for guidance only and confirmed by internal analysis.

Synthesis of this compound

The most probable synthetic route to this compound is via the N-acylation of 2-amino-2-methyl-1-propanol with a chloroacetylating agent, followed by an intramolecular Williamson ether synthesis (cyclization).

Proposed Synthetic Pathway

The reaction proceeds in two conceptual steps, which can often be performed in a one-pot synthesis. First, the primary amine of 2-amino-2-methyl-1-propanol is acylated by a chloroacetylating agent (e.g., chloroacetyl chloride or ethyl chloroacetate) to form an intermediate, N-(2-hydroxy-1,1-dimethylethyl)-2-chloroacetamide. In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide undergoes an intramolecular nucleophilic substitution, displacing the chloride to form the morpholin-3-one ring.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on general methods for the synthesis of morpholin-3-ones and has not been experimentally validated for this specific compound.

Materials:

-

2-Amino-2-methyl-1-propanol

-

Chloroacetyl chloride

-

Sodium hydroxide (or other suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Deionized water

-

Brine solution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in the chosen anhydrous solvent.

-

Acylation: Cool the solution to 0°C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent via the dropping funnel. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cyclization: Cool the reaction mixture again to 0°C. Slowly add a solution of sodium hydroxide (2.2 eq) in water. After the addition, warm the mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.

-

Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

As of the date of this document, there is no significant information in the public domain regarding the biological activity or the involvement of this compound in any specific signaling pathways. The morpholine and morpholinone scaffolds are present in numerous biologically active molecules, suggesting that this compound could be a valuable starting point for medicinal chemistry campaigns. However, any potential biological effects would need to be determined through dedicated screening and pharmacological studies.

Conclusion

This compound is a heterocyclic compound with a synthetic pathway that is well-precedented by the general synthesis of morpholin-3-ones. While a specific historical account of its discovery is not available, its synthesis from readily available starting materials like 2-amino-2-methyl-1-propanol is straightforward. The lack of extensive data on its physical properties and biological activity highlights an opportunity for further research. This guide provides a foundational understanding for scientists and researchers to synthesize, characterize, and explore the potential applications of this and related compounds.

References

Reactivity of the morpholinone ring in 5,5-Dimethylmorpholin-3-one

An In-Depth Technical Guide to the Reactivity of the Morpholinone Ring in 5,5-Dimethylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a versatile scaffold frequently utilized in medicinal chemistry due to its favorable physicochemical and metabolic properties. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The morpholin-3-one core, a lactam derivative of morpholine, offers multiple reactive sites for chemical modification, making it a valuable building block for creating diverse chemical libraries.

This technical guide focuses on the reactivity of a specific derivative, this compound. While direct literature on this exact compound is scarce, its chemical behavior can be reliably inferred from the extensive studies on the parent morpholin-3-one scaffold and the well-understood principles of physical organic chemistry, particularly the effects of gem-dimethyl substitution. This document outlines the expected reactivity at the key positions of the morpholinone ring, provides representative experimental protocols, and summarizes quantitative data from analogous systems to guide synthetic efforts.

Core Reactivity of the Morpholin-3-one Ring

The reactivity of the this compound ring can be analyzed by considering its three primary reactive centers: the secondary amine at the N-4 position, the carbonyl group at the C-3 position, and the α-carbon at the C-2 position. The gem-dimethyl group at C-5 is expected to exert steric and conformational influences on these reactive sites.

Reactions at the N-4 Position: Alkylation and Acylation

The secondary amine nitrogen in the morpholin-3-one ring is nucleophilic and readily undergoes alkylation and acylation reactions. This position is a common handle for introducing substituents to modulate the molecule's properties. The presence of the ether oxygen withdraws some electron density from the nitrogen, making it slightly less basic and nucleophilic than a simple cyclic secondary amine like piperidine.

Representative Reactions:

-

N-Alkylation: Reaction with alkyl halides, such as benzyl bromide, in the presence of a base like sodium hydride, leads to the corresponding N-alkylated product.

-

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base affords N-acylmorpholin-3-ones.

Table 1: Summary of N-Alkylation Reactions on the Morpholin-3-one Scaffold

| Electrophile | Base | Solvent | Product | Yield (%) |

| Benzyl Bromide | Sodium Hydride | DMF | 4-Benzylmorpholin-3-one | 99 |

| Ethyl Chloroacetate | Sodium Ethoxide | Ethanol | N-(Carbethoxymethyl)morpholin-3-one | High |

Experimental Protocol: Synthesis of 4-Benzylmorpholin-3-one

This protocol describes the N-alkylation of the parent morpholin-3-one, which serves as a template for the analogous reaction with this compound.

-

Preparation: A round-bottom flask is charged with morpholin-3-one (1.0 g, 9.85 mmol) and anhydrous N,N-dimethylformamide (30 mL).

-

Deprotonation: The resulting solution is cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil, 0.51 g, 12.85 mmol) is added portion-wise.

-

Alkylation: The suspension is allowed to warm to room temperature, and benzyl bromide (2.47 mL, 20.77 mmol) is added. The reaction mixture is stirred for 16 hours.

-

Work-up: Upon completion, the reaction is quenched with brine (10 mL) and extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude residue is purified by flash chromatography on silica gel.

Reactions at the C-3 Carbonyl Group

The lactam carbonyl group at the C-3 position is susceptible to attack by strong nucleophiles. A notable transformation is the reaction with triethyl phosphite, prompted by phosphoryl chloride, which results in the formation of a gem-bisphosphonate at the C-3 position. This reaction highlights the electrophilicity of the carbonyl carbon.

Table 2: Reaction at the C-3 Carbonyl of Morpholin-3-one

| Reagents | Product | Yield (%) |

| Triethyl phosphite, Phosphoryl chloride | Tetraethyl (morpholine-3,3-diyl)bisphosphonate | 58 |

Interestingly, if the nitrogen atom is protected (e.g., as an N-benzyl derivative), the reaction with triethyl phosphite and phosphoryl chloride does not yield the gem-bisphosphonate. Instead, it leads to the formation of a dehydrophosphonate, indicating a change in the reaction mechanism dictated by the N-substituent.

Reactions at the C-2 Position: α-Alkylation

The methylene group at the C-2 position, being alpha to the carbonyl, can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C-2 position. This reaction typically requires the protection of the N-4 nitrogen to prevent competitive deprotonation or reaction at the nitrogen.

Logical Workflow for C-2 Alkylation:

This stereoselective approach is valuable for building complex molecular architectures, particularly in the synthesis of peptide isosteres.

Influence of the 5,5-Dimethyl Substitution (Thorpe-Ingold Effect)

The gem-dimethyl group at the C-5 position is expected to have two primary effects on the reactivity of the morpholinone ring:

-

Conformational Effect: The presence of the gem-dimethyl group restricts bond rotation and can favor a ring conformation that brings the reactive ends of a precursor molecule closer together. This phenomenon, known as the Thorpe-Ingold effect, often accelerates cyclization reactions. Therefore, the synthesis of this compound from its acyclic precursor (N-(2-hydroxy-2-methylpropyl)chloroacetamide) is expected to be kinetically favorable.

-

Steric Hindrance: The bulky gem-dimethyl group can sterically hinder access to the adjacent nitrogen (N-4) and ether oxygen (O-1) atoms. While unlikely to prevent reactions at the N-4 position entirely, it may slow down the reaction rate compared to the unsubstituted parent molecule, especially with bulky electrophiles.

Potential Biological Significance

While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader class of morpholine-containing compounds is of significant interest in drug discovery. They are key components in approved drugs and clinical candidates targeting the central nervous system, cancer, and infectious diseases. The morpholine scaffold is often used to improve pharmacokinetic properties such as solubility and metabolic stability. The functional handles on the this compound ring make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.

Visualized Reaction Pathways

The core reactivity of the this compound scaffold is summarized in the diagram below, illustrating the main transformation pathways.

Solubility of 5,5-Dimethylmorpholin-3-one in organic solvents

An In-depth Technical Guide to the Solubility of 5,5-Dimethylmorpholin-3-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and pharmacokinetic studies. Solubility data is critical for processes such as crystallization, designing drug delivery systems, and ensuring bioavailability.

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a comprehensive overview of the principles governing its solubility and details the standardized experimental protocols required to determine these crucial parameters. This document will equip researchers with the necessary knowledge to predict, measure, and tabulate the solubility of this compound in a range of organic solvents.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The molecular structure of this compound, featuring a polar lactam (cyclic amide) and ether functionalities, alongside nonpolar dimethyl groups, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding. The oxygen and nitrogen atoms in the this compound ring can act as hydrogen bond acceptors, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents possess dipole moments but do not have acidic protons. The polar nature of this compound indicates it is likely to be soluble in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of the morpholinone ring, the solubility in nonpolar solvents is expected to be low.

Temperature is another critical factor, with the solubility of most organic solids in organic solvents increasing with a rise in temperature.[3][4]

Experimental Protocol for Solubility Determination: Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.[5][6][7]

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Constant agitation is crucial.[5][7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-weighed syringe fitted with a compatible filter to remove any solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered solution into a pre-weighed, dry evaporating dish or beaker.

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant weight of the dried solute is achieved.[5][7]

-

-

Calculation of Mole Fraction Solubility:

-

Calculate the mass of the dissolved solute (m₁) and the mass of the solvent (m₂).

-

Convert the masses to moles using their respective molar masses (n₁ and n₂).

-

The mole fraction solubility (x₁) is calculated using the formula: x₁ = n₁ / (n₁ + n₂)

-

-

Temperature Dependence:

-

Repeat the entire procedure at different temperatures (e.g., in 5 K increments from 283.15 K to 323.15 K) to determine the temperature dependence of the solubility.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal gravimetric method.

Caption: Experimental workflow for solubility determination.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison between different solvents and temperatures. The mole fraction is a standard unit for expressing solubility in thermodynamic studies.

Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures (T/K)

| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 283.15 | Data | Data | Data | Data |

| 288.15 | Data | Data | Data | Data |

| 293.15 | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data |

| 323.15 | Data | Data | Data | Data |

Note: This table serves as a template for recording experimentally determined data.

Conclusion

The solubility of this compound is a critical parameter for its application in pharmaceutical and chemical research. Although specific data is not widely published, this guide provides the theoretical basis and a detailed experimental protocol for its determination. By following the outlined isothermal gravimetric method, researchers can generate reliable and accurate solubility data. This information is indispensable for optimizing reaction conditions, developing purification strategies, and designing effective drug formulations, thereby advancing the potential therapeutic applications of this compound.

References

An In-depth Technical Guide on the Thermal Stability of 5,5-Dimethylmorpholin-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thermal stability of a compound is a critical parameter in the pharmaceutical industry, influencing its synthesis, purification, formulation, and storage. Understanding the thermal behavior of a molecule like 5,5-Dimethylmorpholin-3-one is essential to ensure its safety, efficacy, and quality throughout its lifecycle. This technical guide outlines the standard methodologies for evaluating thermal stability, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Key Experimental Protocols for Thermal Stability Assessment

A thorough evaluation of thermal stability involves a combination of techniques to determine decomposition temperatures, mass loss, and the potential for thermal runaway reactions.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.[1][2][3] It is used to determine the onset of decomposition, melting point, and other thermal transitions.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy.

-

Measurement: The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen).[4]

-

Data Analysis: The heat flow to the sample is plotted against temperature. Exothermic or endothermic events are identified by peaks or shifts in the baseline. The onset temperature of decomposition is determined from the resulting thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which a material begins to degrade and to quantify the mass loss associated with decomposition.[4][5][6][7]

Experimental Protocol:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[4]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset of mass loss and the percentage of mass lost at different temperatures. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help identify distinct decomposition steps.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique used to study exothermic reactions under conditions that mimic a thermal runaway scenario.[8][9][10][11] It provides data on the time-temperature-pressure relationship for a runaway reaction, which is crucial for process safety assessment.

Experimental Protocol:

-

Sample Preparation: A larger sample (typically 1-10 g) is loaded into a robust, spherical sample container (a "bomb").

-

Instrument Setup: The ARC instrument is set to a "heat-wait-search" mode.

-

Measurement: The sample is heated in small, incremental steps. After each step, the instrument waits for thermal equilibrium and then monitors for any self-heating. If an exothermic reaction is detected (a rate of temperature rise above a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature.[8]

-

Data Analysis: The temperature and pressure inside the bomb are recorded as a function of time. This data is used to determine the onset temperature of a self-accelerating decomposition, the time to maximum rate, and the adiabatic temperature rise.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Summary of Thermal Analysis Data

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Accelerating Rate Calorimetry (ARC) |

| Onset of Decomposition (°C) | 185 | 190 | 175 |

| Peak Decomposition Temp (°C) | 210 | 215 | - |

| Mass Loss at 200°C (%) | - | 5 | - |

| Mass Loss at 250°C (%) | - | 60 | - |

| Final Residue at 500°C (%) | - | 10 | - |

| Onset of Self-Accelerating Decomposition (°C) | - | - | 175 |

| Time to Maximum Rate (min) | - | - | 120 |

| Adiabatic Temperature Rise (°C) | - | - | 250 |

| Maximum Pressure (bar) | - | - | 35 |

Table 1: Illustrative Thermal Stability Data for a Hypothetical Compound.

Visualizations

Diagrams are essential for representing experimental workflows and logical relationships.

Experimental Workflow for Thermal Stability Assessment

Logical Relationship for Thermal Hazard Assessment

References

- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tainstruments.com [tainstruments.com]

- 3. sites.olemiss.edu [sites.olemiss.edu]

- 4. mdpi.com [mdpi.com]

- 5. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. setaramsolutions.com [setaramsolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. paralab.pt [paralab.pt]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

5,5-Dimethylmorpholin-3-one chemical suppliers and availability

For researchers and professionals in drug development, 5,5-Dimethylmorpholin-3-one is a heterocyclic compound with potential applications as a building block in medicinal chemistry. This technical guide provides an overview of its chemical suppliers, availability, and a generalized synthetic approach, addressing the need for accessible information for this specific morpholine derivative.

Chemical Identity

| IUPAC Name | This compound |

| Synonyms | 5,5-dimethyl-3-morpholinone |

| CAS Number | 127958-62-7 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Structure |

Commercial Availability and Suppliers

The availability of this compound is primarily for research purposes. The following table summarizes information from various suppliers. Please note that availability and purity may vary, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Product Code/Link | Purity | Form | Notes |

| Sigma-Aldrich (via ChemScene LLC) | CIAH9884FBEB[1] | 98%[1] | Solid[1] | Storage at 4°C is recommended.[1] |

| Sigma-Aldrich (via Ambeed, Inc.) | AMBH996F2A20 | - | - | Further details available on the product page. |

| BLD Pharm | BD307231[2] | 98% | - | Storage at room temperature in a dry, sealed container.[2] |

| COMBI-BLOCKS | - | 98% | - | Further details available on the supplier's website. |

General Synthetic Approach

The following diagram illustrates a generalized synthetic pathway for a 5,5-disubstituted morpholin-3-one, which could be adapted for the synthesis of this compound.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of a morpholin-3-one derivative, which may be adapted for this compound. This protocol is based on general principles of organic synthesis and should be optimized and validated by the user.

Materials:

-

2-Amino-2-methyl-1-propanol

-

Ethyl chloroacetate

-

A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Reagents for workup and purification (e.g., water, brine, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

N-Alkylation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methyl-1-propanol in an anhydrous solvent.

-

Slowly add ethyl chloroacetate to the solution, possibly in the presence of a non-nucleophilic base to scavenge the formed HCl.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Upon completion, the reaction mixture may be filtered to remove any salts, and the solvent evaporated under reduced pressure to yield the crude intermediate ester, ethyl 2-((1-hydroxy-2-methylpropan-2-yl)amino)acetate.

-

-

Intramolecular Cyclization:

-

Dissolve the crude intermediate ester in an anhydrous solvent.

-

Add a suitable base (e.g., sodium ethoxide) to the solution to catalyze the intramolecular cyclization.

-

The reaction is typically stirred at room temperature or heated under reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched, for example, by the addition of water or a saturated aqueous solution of ammonium chloride.

-

-

Workup and Purification:

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by techniques such as column chromatography on silica gel or recrystallization.

-

Characterization: The structure and purity of the final product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Context and Applications

While specific biological activities of this compound are not extensively documented in publicly available literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry.[3][4] Morpholine derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[3][5][6] The incorporation of the morpholine moiety can also improve the pharmacokinetic properties of drug candidates.[3][4] Therefore, this compound represents a valuable starting material for the synthesis of novel bioactive compounds for drug discovery and development.

References

- 1. This compound | 127958-62-7 [sigmaaldrich.com]

- 2. 127958-62-7|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5,5-Dimethylmorpholin-3-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylmorpholin-3-one and its derivatives are valuable scaffolds in medicinal chemistry and drug discovery. The morpholinone core is a key structural motif found in a variety of biologically active compounds. The gem-dimethyl substitution at the 5-position can impart specific conformational constraints and metabolic stability, making these derivatives attractive for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound, based on established chemical transformations.

Synthesis Methodology: Cyclocondensation of 2-Amino-2-methyl-1-propanol with an Alpha-Halo Ester

A primary and effective method for the synthesis of this compound involves the cyclocondensation of 2-amino-2-methyl-1-propanol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This two-step, one-pot reaction proceeds via an initial N-alkylation of the amino alcohol, followed by an intramolecular cyclization to form the morpholinone ring.

The reaction mechanism involves the nucleophilic attack of the primary amine of 2-amino-2-methyl-1-propanol on the electrophilic carbon of the ethyl haloacetate. This is followed by an intramolecular transesterification, where the hydroxyl group attacks the carbonyl carbon of the ester, leading to the formation of the six-membered morpholinone ring and the elimination of ethanol. The use of a base is crucial for the initial deprotonation of the amino alcohol, facilitating the N-alkylation step.

Experimental Protocol

This protocol is adapted from the synthesis of the parent morpholin-3-one and is expected to provide the desired 5,5-dimethyl derivative.

Materials:

-

2-Amino-2-methyl-1-propanol

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Sodium methoxide (or another suitable base like potassium tert-butoxide)

-

Isopropanol (or another suitable high-boiling solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-2-methyl-1-propanol (1.0 eq.) in isopropanol.

-

Base Addition: To the stirred solution, add sodium methoxide (1.1 eq.) portion-wise at room temperature. The reaction mixture may become cloudy.

-

Heating: Heat the mixture to 50-60 °C and stir for 1 hour to ensure the formation of the sodium salt of the amino alcohol.

-

Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the reaction mixture while maintaining the temperature at 50-60 °C.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 50-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the isopropanol.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected reaction parameters for the synthesis of this compound based on analogous reactions. Please note that the yield is an estimate and may vary depending on the specific reaction conditions and scale.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 2-Amino-2-methyl-1-propanol | Ethyl chloroacetate | Sodium methoxide | Isopropanol | 50-80 | 2-4 | 60-75 |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Scheme)

Caption: Reaction scheme for the synthesis of this compound.

5,5-Dimethylmorpholin-3-one: A Versatile Intermediate in Chemical Synthesis for Drug Discovery

Introduction

5,5-Dimethylmorpholin-3-one is a heterocyclic compound belonging to the morpholine class of molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates due to its favorable physicochemical properties, metabolic stability, and ability to engage in desirable interactions with biological targets. The gem-dimethyl substitution at the 5-position of this compound can offer advantages in drug design by providing steric bulk, which can influence binding affinity and selectivity, as well as potentially blocking sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. This document provides an overview of the potential applications of this compound as a chemical intermediate in the synthesis of novel bioactive molecules. While specific, detailed experimental protocols for this particular intermediate are not extensively reported in publicly available literature, this note outlines general synthetic strategies and potential applications based on the known reactivity of morpholine derivatives.

Application as a Chemical Intermediate

This compound possesses several reactive sites that can be exploited for the synthesis of more complex molecules. The secondary amine within the morpholine ring is a key functional group that can undergo a variety of chemical transformations, including N-alkylation and N-acylation, allowing for the introduction of diverse substituents. The carbonyl group at the 3-position also offers a handle for further chemical modifications.

N-Alkylation

The nitrogen atom of the morpholine ring can be readily alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. This reaction allows for the introduction of a wide range of substituents at the N-4 position, which is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

Hypothetical Experimental Protocol for N-Alkylation:

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile) is added a base (e.g., potassium carbonate, cesium carbonate, or sodium hydride, 1.2-2.0 eq.).

-

The desired alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq.) is then added to the reaction mixture.

-

The reaction is stirred at a suitable temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated this compound derivative.

Table 1: Hypothetical N-Alkylation Reactions of this compound

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | DMF | 60 | 4 | 85 |

| 2 | Ethyl iodide | Cs₂CO₃ | Acetonitrile | RT | 12 | 90 |

| 3 | 2-Bromopyridine | NaH | THF | 80 | 6 | 75 |

N-Acylation

Acylation of the nitrogen atom can be achieved using acyl chlorides or anhydrides, typically in the presence of a base like triethylamine or pyridine. This reaction introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can be used to append various functional groups to the morpholine core.

Hypothetical Experimental Protocol for N-Acylation:

-

To a solution of this compound (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.5 eq.) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C is added the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq.) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification of the crude product by column chromatography provides the N-acylated derivative.

Table 2: Hypothetical N-Acylation Reactions of this compound

| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Acetyl chloride | Triethylamine | DCM | 0 to RT | 2 | 92 |

| 2 | Benzoyl chloride | Pyridine | THF | 0 to RT | 3 | 88 |

| 3 | Isobutyryl chloride | DIPEA | CH₂Cl₂ | 0 to RT | 2.5 | 90 |

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the general synthetic transformations that can be performed on the this compound scaffold.

Caption: General scheme for the N-alkylation of this compound.

Caption: General scheme for the N-acylation of this compound.

Logical Workflow for Drug Discovery

The use of this compound as a chemical intermediate can be integrated into a typical drug discovery workflow.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound represents a promising, albeit currently under-documented, chemical intermediate for the synthesis of novel, biologically active compounds. Its structural features, particularly the reactive secondary amine and the gem-dimethyl group, make it an attractive scaffold for generating libraries of diverse molecules for drug discovery. The general protocols for N-alkylation and N-acylation outlined here provide a foundation for researchers to explore the chemical space around this morpholine derivative. Further investigation into the reactivity and applications of this compound is warranted to fully realize its potential in the development of new therapeutic agents. Researchers and drug development professionals are encouraged to adapt these general methodologies to their specific synthetic targets and to explore other potential transformations of this versatile intermediate.

Application Notes and Protocols: 5,5-Dimethylmorpholin-3-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of approved drugs and clinical candidates to enhance their pharmacological and pharmacokinetic properties.[1][2] Its presence can lead to improved solubility, metabolic stability, and target binding. 5,5-Dimethylmorpholin-3-one, a specific derivative of morpholine, presents a versatile building block for the synthesis of novel bioactive compounds. The gem-dimethyl substitution at the 5-position can introduce conformational rigidity and improve metabolic stability by blocking potential sites of oxidation, making it an attractive starting point for drug discovery programs.

These application notes provide a hypothetical framework for the utilization of this compound in a drug discovery workflow, from initial library synthesis to biological evaluation. The protocols and data presented are illustrative and intended to serve as a guide for researchers exploring the potential of this scaffold.

Hypothetical Application: Development of Novel Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The morpholine ring is a known component of several kinase inhibitors.[3] In this hypothetical application, we explore the use of this compound as a scaffold for the development of a novel class of kinase inhibitors.

Synthesis of a Focused Library of this compound Derivatives

A focused library of compounds can be synthesized starting from this compound to explore the structure-activity relationship (SAR). A plausible synthetic route is outlined below.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the generation of a diverse library of compounds from this compound.

Experimental Protocol: Synthesis of N-Aryl-5,5-dimethylmorpholin-3-ones (Illustrative Example)